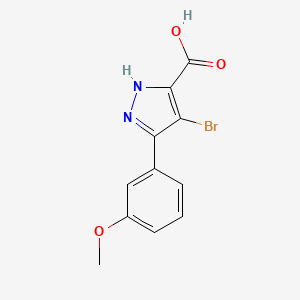

4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-17-7-4-2-3-6(5-7)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKDHGBPJVRLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Pyrazole Synthesis and Functionalization

Pyrazole derivatives are commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. The presence of substituents such as methoxyphenyl groups can be introduced either by using substituted hydrazines or by subsequent cross-coupling reactions.

Specific Preparation Insights from Literature

O-Alkylation of Pyrazol-3-ol Derivatives:

A related pyrazole compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, was prepared by treating 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide in dry DMF. This reaction proceeds via O-alkylation, yielding the methoxy-substituted pyrazole in 88% yield after chromatographic purification.

Although this example involves a phenyl substituent rather than a 3-methoxyphenyl group, the methodology can be adapted for the target compound by using the corresponding 3-methoxyphenyl precursors.Bromination of Pyrazole Esters:

Bromination of pyrazole derivatives at the 4-position can be achieved using reagents like tribromooxyphosphorus. For example, ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate was brominated to give ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, which was later hydrolyzed to the corresponding carboxylic acid. This stepwise approach suggests that bromination is effectively performed on ester intermediates prior to hydrolysis.Hydrolysis of Esters to Carboxylic Acids:

The ester intermediates are hydrolyzed under alkaline conditions (e.g., 10% sodium hydroxide in ethanol) at room temperature, followed by acidification to precipitate the carboxylic acid.

Proposed Synthetic Scheme for 4-Bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid

Based on the above insights, a plausible synthetic route involves:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of pyrazole core with 3-methoxyphenyl substituent | Condensation of suitable hydrazine with 1,3-dicarbonyl or equivalent | Starting materials must bear 3-methoxyphenyl moiety |

| 2 | Bromination at 4-position | Tribromooxyphosphorus or brominating agent | Performed on ester intermediate to ensure selectivity |

| 3 | Hydrolysis of ester to carboxylic acid | 10% NaOH in ethanol, room temperature | Followed by acidification (e.g., HCl) to isolate acid |

| 4 | Purification | Column chromatography (silica gel), recrystallization | Ensures high purity and yield |

Detailed Experimental Conditions (Adapted from Related Pyrazole Syntheses)

| Parameter | Condition | Comments |

|---|---|---|

| Solvent for O-alkylation | Dry DMF | Anhydrous conditions prevent side reactions |

| Base for O-alkylation | Sodium hydride (60% dispersion) | Added portionwise at 0 °C |

| Alkylating agent | Methyl iodide | Added dropwise at 0 °C |

| Reaction temperature (alkylation) | 0 °C to 60 °C | Stirred 1 hour, monitored by TLC |

| Bromination reagent | Tribromooxyphosphorus | Used for selective bromination at pyrazole C-4 |

| Hydrolysis conditions | 10% NaOH in ethanol, room temperature | Reaction completion monitored by TLC |

| Work-up | Extraction with ethyl acetate, washing with brine, drying over Na2SO4 | Standard organic work-up |

| Purification | Column chromatography (ethyl acetate–n-hexane mixtures) | Silica gel stationary phase |

Analytical Data and Yields

- Yield: O-alkylation reactions of pyrazol-3-ol derivatives typically yield 85–90% pure product.

- Purity: Confirmed by NMR (1H, 13C, 15N), IR, and mass spectrometry.

- Spectroscopic signatures:

Summary Table of Key Preparation Methods and Conditions

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the methoxyphenyl group.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to changes in the functional groups attached to the pyrazole ring.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid serves as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Reactions Involving the Compound:

- Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction: Reduction can yield alcohols or amines.

- Substitution: The bromine atom can be substituted to introduce other functional groups .

Biology

The compound is being investigated for its bioactive properties , including potential antimicrobial, antifungal, and anticancer activities. Preliminary studies suggest it may interact with specific molecular targets in biological systems, modulating enzyme or receptor activity.

Case Study:

A study demonstrated that derivatives of pyrazole compounds exhibited significant anticancer activity against various cancer cell lines, suggesting that modifications like those present in this compound could enhance efficacy .

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications such as:

- Anti-inflammatory agents: Its structural features may allow it to inhibit inflammatory pathways.

- Analgesics: Potential for pain relief through modulation of pain receptors.

Research Findings:

Research has indicated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in pain and inflammation pathways .

Industry

The unique properties of this compound make it suitable for developing new materials such as:

- Polymers: Used as intermediates in polymer synthesis due to their reactive functional groups.

- Dyes: Explored for their potential use in dye manufacturing due to their vibrant color properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methoxyphenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Key Insights :

- Substituent Position : The meta- vs. para-methoxy configuration (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl) affects dipole moments and hydrogen-bonding patterns, influencing solubility and crystal packing .

- Electronic Effects : Electron-donating groups (e.g., methoxy) increase aromatic electron density, while electron-withdrawing groups (e.g., nitro) enhance electrophilicity, impacting reactivity in coupling reactions .

Alkyl-Substituted Pyrazole Carboxylic Acids

Alkyl substituents modify lipophilicity and steric bulk:

Key Insights :

Electronic Effects of Substituents

- Trifluoromethyl Analogues : 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (C₅H₃BrF₃N₂O₂) exhibits strong electron-withdrawing effects from the CF₃ group, leading to higher acidity (pKa ~1.5–2.5) compared to the methoxy-substituted target compound (estimated pKa ~3–4) .

- Halogenated Derivatives : Chloropyridinyl substituents (e.g., in 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid) enhance binding to insect nicotinic acetylcholine receptors, underscoring their agrochemical utility .

Physicochemical Properties

Predicted collision cross-section (CCS) values for 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid highlight substituent-dependent conformational flexibility:

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]⁺ | 161.0 |

| [M+Na]⁺ | 163.6 |

| [M-H]⁻ | 160.2 |

The meta-methoxy isomer likely exhibits similar CCS trends, with minor deviations due to steric and electronic differences .

Biological Activity

4-Bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS No. 1319206-92-2) is a pyrazole derivative that has garnered attention in various scientific fields due to its potential biological activities. This compound features a bromine atom, a methoxyphenyl group, and a carboxylic acid moiety, which contribute to its diverse pharmacological properties. Research indicates that this compound may possess antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for further investigation in drug development.

Chemical Structure

The chemical structure of this compound is illustrated below:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the methoxyphenyl group enhances its binding affinity to these targets. The pyrazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for stabilizing the compound's binding to its biological targets.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study indicated that compounds similar to this compound demonstrate efficacy against various bacterial strains and fungi. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a recent investigation evaluated the cytotoxic effects of this compound on different cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results showed promising inhibitory concentrations (IC50 values) indicating significant anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation. In vivo studies have demonstrated that compounds structurally related to this compound significantly reduce edema in animal models.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Anticancer Study : A study by Bouabdallah et al. synthesized various pyrazole derivatives and tested them against Hep-2 and P815 cell lines, reporting significant cytotoxic effects with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .

- Anti-inflammatory Study : Bandgar et al. synthesized a new series of pyrazole derivatives and tested them using a carrageenan-induced rat paw edema model, demonstrating comparable anti-inflammatory effects to standard drugs like indomethacin .

Q & A

Q. What are the common synthetic routes for 4-bromo-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The compound is typically synthesized via hydrolysis of its ethyl ester precursor. A key step involves reacting 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid ethyl ester with sodium hydroxide in methanol at 20°C for 8 hours, followed by acidification to yield the carboxylic acid derivative . Alternative routes include cyclocondensation of ethyl acetoacetate with arylhydrazines and subsequent bromination/functionalization steps, as demonstrated in analogous pyrazole-carboxylic acid syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- X-ray Diffraction (XRD): Determines crystal structure and confirms substituent positions (e.g., bromine and methoxyphenyl groups) .

- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon frameworks .

- IR Spectroscopy: Confirms carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H pyrazole vibrations (~3200 cm⁻¹) .

Q. How do substituents influence the compound’s physicochemical properties?

Methodological Answer: The 3-methoxyphenyl group enhances solubility in polar solvents (e.g., DMSO), while the bromine atom increases molecular weight and influences electronic properties. Photophysical studies in solvents of varying polarity (e.g., λem = 356 nm in DMSO) reveal solvatochromic effects, critical for applications in fluorescence-based assays .

Q. What are common derivatives of this compound, and how are they prepared?

Methodological Answer: Derivatives include esters, amides, and metal complexes. For example:

Q. How is the compound’s stability assessed under experimental conditions?

Methodological Answer: Stability is evaluated via:

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (e.g., >200°C).

- pH-Dependent Studies: Monitor hydrolysis in aqueous buffers (pH 2–12) using HPLC to track degradation products .

Advanced Questions

Q. What mechanistic insights exist for cyclization reactions in pyrazole synthesis?

Methodological Answer: Cyclocondensation of β-ketoesters with arylhydrazines proceeds via enol-keto tautomerization, followed by intramolecular nucleophilic attack. Computational studies (DFT) reveal activation energies for key intermediates, guiding solvent selection (e.g., ethanol reflux) and catalyst use (e.g., acetic acid) .

Q. How can computational modeling predict hydrogen bonding patterns in crystal structures?

Methodological Answer: Graph set analysis (e.g., Etter’s rules) and DFT calculations model hydrogen-bonded networks. For example, the carboxylic acid group forms R2<sup>2</sup>(8) dimers, while methoxy groups participate in C–H···π interactions, validated against XRD data .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Q. How are multi-step synthetic routes optimized for scalability?

Methodological Answer:

Q. What advanced analytical methods validate trace impurities in the compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.